5-{amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a diazinane trione moiety. Its chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable diazinane trione precursor. The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the diazinane trione moiety.
4-Amino-2,6-dimethoxypyrimidine: Similar pyrimidine structure with different substituents.
2-Amino-4,6-dimethylpyridine: Pyridine analog with similar substituents.
Uniqueness
5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a pyrimidine ring with a diazinane trione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N6O3 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C11H12N6O3/c1-4-3-5(2)14-10(13-4)15-7(12)6-8(18)16-11(20)17-9(6)19/h3H,1-2H3,(H2,12,13,14,15)(H3,16,17,18,19,20) |
InChI Key |
PLXIGZHWLFPFSM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/C2=C(NC(=O)NC2=O)O)\N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(C2=C(NC(=O)NC2=O)O)N)C |
Origin of Product |
United States |
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